

A Comprehensive Technical Guide to 4,4-dimethyloxane-2,6-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3-Dimethylglutaric anhydride*

Cat. No.: B146770

[Get Quote](#)

This technical guide provides an in-depth overview of 4,4-dimethyloxane-2,6-dione, also known as **3,3-dimethylglutaric anhydride**. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document covers the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of therapeutic agents and cryoprotectants.

Nomenclature and Structure

The compound commonly referred to as **3,3-dimethylglutaric anhydride** has the systematic International Union of Pure and Applied Chemistry (IUPAC) name 4,4-dimethyloxane-2,6-dione[1][2]. Its chemical structure consists of a six-membered heterocyclic ring containing an oxygen atom and two ketone functional groups, with two methyl groups attached to the fourth carbon atom.

Synonyms: **3,3-Dimethylglutaric anhydride**, 4,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione, DMGA[1].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4,4-dimethyloxane-2,6-dione is presented in the tables below. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of 4,4-dimethyloxane-2,6-dione

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ O ₃	[1][3]
Molecular Weight	142.15 g/mol	[1][3]
CAS Number	4160-82-1	[1]
Appearance	White to off-white crystalline powder	[4]
Melting Point	124-126 °C	[4]
Boiling Point	299.5 °C at 760 mmHg	[4]
Density	1.102 g/cm ³	[4]
Flash Point	104.9 °C	[4]
Water Solubility	Reacts with water	
LogP	0.87620	[4]

Table 2: Spectroscopic Data of 4,4-dimethyloxane-2,6-dione

Spectroscopic Technique	Key Features and Observations
Infrared (IR) Spectroscopy	Characteristic strong C=O stretching vibrations for the anhydride group.
Raman Spectroscopy	Complementary vibrational modes to IR spectroscopy.
¹ H Nuclear Magnetic Resonance (NMR)	Provides information on the proton environment in the molecule.
¹³ C Nuclear Magnetic Resonance (NMR)	Shows the different carbon environments, including the carbonyl carbons and the quaternary carbon.

Experimental Protocols

Synthesis of 4,4-dimethyloxane-2,6-dione

4,4-dimethyloxane-2,6-dione is typically synthesized from its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid, through dehydration. A common and effective method involves the use of acetic anhydride as the dehydrating agent.

Experimental Protocol: Dehydration of 3,3-Dimethylglutaric Acid

- Materials:

- 3,3-Dimethylglutaric acid
- Acetic anhydride
- Anhydrous tetrahydrofuran (THF) (optional, as a solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Crystallization dish

- Procedure:

- In a clean, dry round-bottom flask, place 1 mole equivalent of 3,3-dimethylglutaric acid.
- Add an excess of acetic anhydride (approximately 2-3 mole equivalents). If desired, anhydrous THF can be used as a solvent to facilitate the reaction.
- Equip the flask with a reflux condenser and heat the mixture to 110 °C with stirring^[4].
- Maintain the reaction at this temperature for a period of 1 to 3 hours, monitoring the progress by a suitable method (e.g., thin-layer chromatography).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the excess acetic anhydride and any acetic acid formed as a byproduct under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from an appropriate solvent, such as a mixture of ethyl acetate and hexane, to yield pure 4,4-dimethyloxane-2,6-dione as a white crystalline solid.

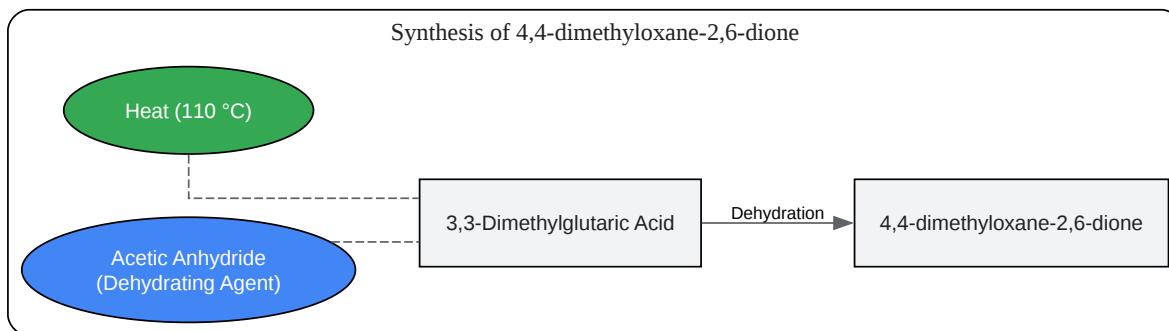
The synthesis of the precursor, 3,3-dimethylglutaric acid, can be achieved through various methods, including the oxidation of isophorone^[5].

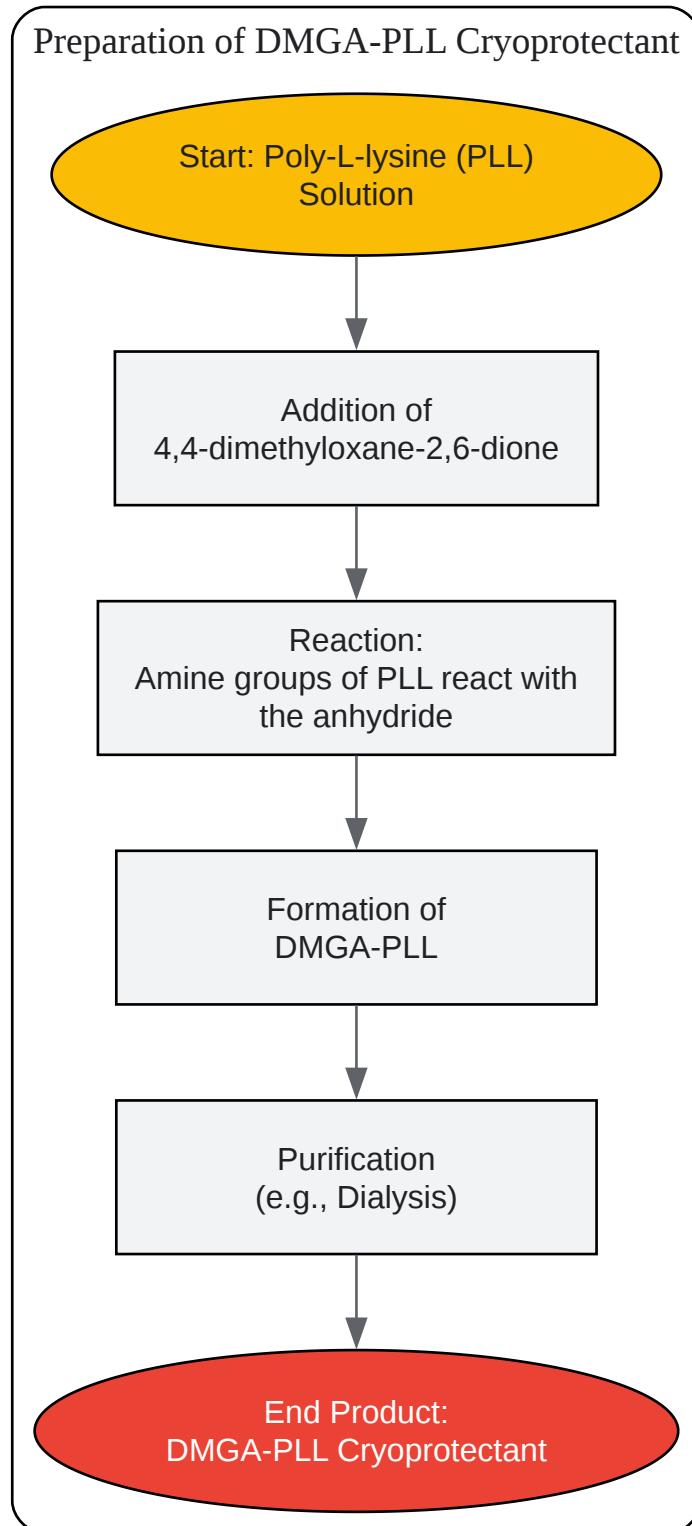
Applications in Research and Development

4,4-dimethyloxane-2,6-dione serves as a versatile building block in organic synthesis and has found applications in drug discovery and biotechnology.

Synthesis of HIV-1 Protease Inhibitors

This anhydride is utilized as a reagent in the synthesis of piscidinol A derivatives, which have been investigated for their potential to inhibit HIV-1 protease^[4]. The anhydride moiety can be opened by nucleophiles to introduce the 3,3-dimethylglutaroyl group into a target molecule, modifying its structure and biological activity.


Development of Cryoprotectants


A significant application of 4,4-dimethyloxane-2,6-dione is in the preparation of modified biopolymers for cryopreservation. It reacts with the amine groups of poly-L-lysine (PLL) to form **3,3-dimethylglutaric anhydride**-modified poly-L-lysine (DMGA-PLL). This modification introduces carboxyl groups, altering the polymer's charge and properties, which can enhance the viability of cells and tissues during freezing and thawing.

Mandatory Visualizations

Synthesis of 4,4-dimethyloxane-2,6-dione

The following diagram illustrates the synthetic pathway for 4,4-dimethyloxane-2,6-dione from 3,3-dimethylglutaric acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4,4-dimethyloxane-2,6-dione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146770#3-3-dimethylglutaric-anhydride-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com